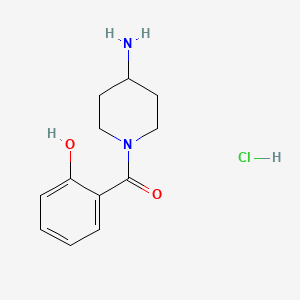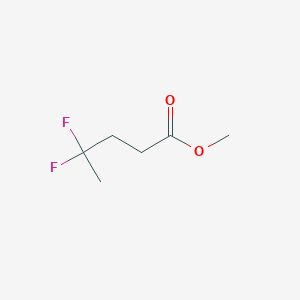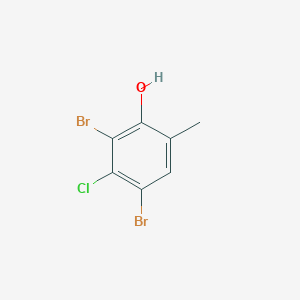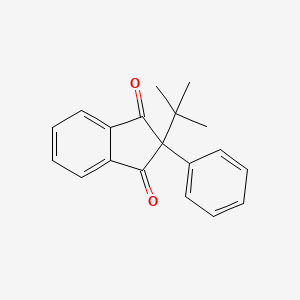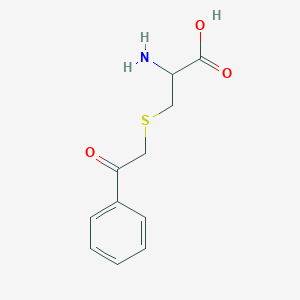![molecular formula C31H39Cl2N3O2 B14014959 4-[1,3-bis[(2-methoxyphenyl)methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline CAS No. 916-32-5](/img/structure/B14014959.png)
4-[1,3-bis[(2-methoxyphenyl)methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, n,n-bis(2-chloroethyl)-4-[hexahydro-1,3-bis[(2-methoxyphenyl)methyl]-2-pyrimidinyl]-3-methyl- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzenamine core substituted with chloroethyl groups and a pyrimidinyl moiety. Its intricate molecular architecture makes it a subject of interest in synthetic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenamine, n,n-bis(2-chloroethyl)-4-[hexahydro-1,3-bis[(2-methoxyphenyl)methyl]-2-pyrimidinyl]-3-methyl- typically involves multiple steps One common approach is the reaction of benzenamine with 2-chloroethylamine hydrochloride in the presence of a base such as pyridine This reaction forms the n,n-bis(2-chloroethyl) derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Benzenamine, n,n-bis(2-chloroethyl)-4-[hexahydro-1,3-bis[(2-methoxyphenyl)methyl]-2-pyrimidinyl]-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of chloroethyl groups.
Substitution: Nucleophilic substitution reactions are common, where the chloroethyl groups can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Amines, thiols, polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of ethylamine derivatives.
Substitution: Formation of substituted benzenamine derivatives with various functional groups.
科学的研究の応用
Benzenamine, n,n-bis(2-chloroethyl)-4-[hexahydro-1,3-bis[(2-methoxyphenyl)methyl]-2-pyrimidinyl]-3-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of benzenamine, n,n-bis(2-chloroethyl)-4-[hexahydro-1,3-bis[(2-methoxyphenyl)methyl]-2-pyrimidinyl]-3-methyl- involves its interaction with cellular targets. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of cellular functions. The pyrimidinyl moiety may interact with specific enzymes or receptors, modulating their activity and contributing to the compound’s biological effects.
類似化合物との比較
Similar Compounds
- Benzenamine, n,n-bis(2-chloroethyl)-2-phenoxy-
- Benzenamine, n,n-bis(2-chloroethyl)-4-methyl-
- Benzenamine, n,n-bis(2-chloroethyl)-3-nitro-
Uniqueness
Benzenamine, n,n-bis(2-chloroethyl)-4-[hexahydro-1,3-bis[(2-methoxyphenyl)methyl]-2-pyrimidinyl]-3-methyl- stands out due to its unique combination of chloroethyl and pyrimidinyl groups. This structural complexity imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
916-32-5 |
|---|---|
分子式 |
C31H39Cl2N3O2 |
分子量 |
556.6 g/mol |
IUPAC名 |
4-[1,3-bis[(2-methoxyphenyl)methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline |
InChI |
InChI=1S/C31H39Cl2N3O2/c1-24-21-27(34(19-15-32)20-16-33)13-14-28(24)31-35(22-25-9-4-6-11-29(25)37-2)17-8-18-36(31)23-26-10-5-7-12-30(26)38-3/h4-7,9-14,21,31H,8,15-20,22-23H2,1-3H3 |
InChIキー |
ACDVXXSRYALLRP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N(CCCl)CCCl)C2N(CCCN2CC3=CC=CC=C3OC)CC4=CC=CC=C4OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


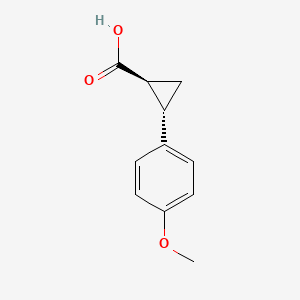
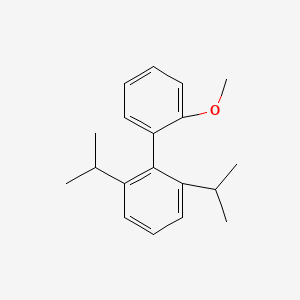
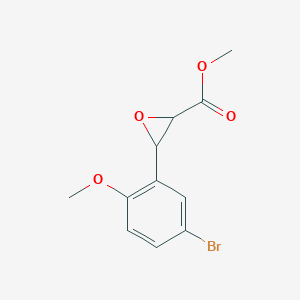
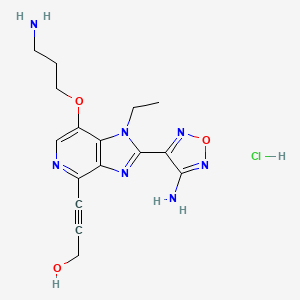
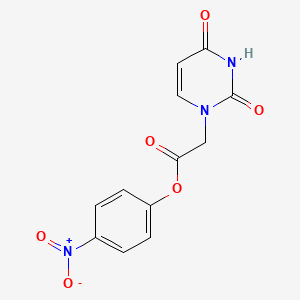
![[4-(5-Benzoyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] benzoate](/img/structure/B14014932.png)

![5-[(2,2-Dimethoxyethylamino)methyl]-2-methoxyphenol](/img/structure/B14014953.png)
